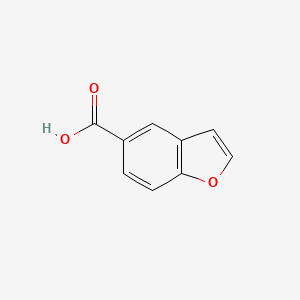

1-Benzofuran-5-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Organic and Medicinal Chemistry

The benzofuran scaffold is a fundamental structural unit found in a variety of biologically active natural products and synthetic compounds. rsc.orgnih.gov This prevalence has made benzofuran and its derivatives a subject of intense interest for chemical and pharmaceutical researchers. rsc.org The unique structural features and the wide array of biological activities associated with this scaffold have established it as a significant framework in both organic and medicinal chemistry. rsc.orgmdpi.com

Benzofuran derivatives are known to exhibit a remarkable diversity of pharmacological activities. nih.gov Numerous studies have demonstrated that these compounds possess strong biological properties, making them potential lead compounds for drug development. rsc.org The range of activities includes anti-tumor, antibacterial, antioxidant, antiviral, anti-inflammatory, and antifungal properties. medcraveonline.comrsc.orgnih.govnih.gov This wide spectrum of bioactivity underscores the therapeutic potential of the benzofuran nucleus. nih.govrsc.org

For instance, certain benzofuran derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and as antiproliferative agents against various cancer cell lines. Some have shown potential as treatments for skin diseases, while others, like amiodarone (B1667116), are used as effective antiarrhythmic agents. medcraveonline.comrsc.org The antimicrobial activity is often attributed to the ability of the benzofuran structure to disrupt bacterial cell membranes and inhibit essential enzymes.

Table 2: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Exhibits antiproliferative effects against various cancer cells, including breast cancer. nih.govmdpi.comnih.gov Some derivatives induce apoptosis in cancer cells. | rsc.orgnih.govmdpi.comnih.gov |

| Antimicrobial | Active against various bacteria and fungi. nih.govrsc.org The scaffold is a pharmacophore of choice for designing new antimicrobial agents. rsc.org | rsc.orgnih.govrsc.org |

| Antiviral | Certain derivatives have shown activity against viruses like HIV and hepatitis C. medcraveonline.comrsc.org | medcraveonline.comrsc.org |

| Antioxidant | The benzofuran nucleus is associated with antioxidant properties. medcraveonline.comrsc.orgnih.gov | medcraveonline.comrsc.orgnih.gov |

| Anti-inflammatory | Benzofuran derivatives have been reported to possess anti-inflammatory activity. nih.govnih.govontosight.ai | nih.govnih.govontosight.ai |

| Neuroprotective | Benzofuran scaffolds show promise in inhibiting key events involved in Alzheimer's disease. nih.gov | nih.gov |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. cncb.ac.cn The benzofuran ring system is considered such a scaffold due to its unique structural features and its presence in a multitude of compounds with diverse and significant biological activities. rsc.orgnih.gov Its ability to serve as a template for the design of new drugs targeting different diseases makes it highly valuable in drug discovery. rsc.orgcncb.ac.cn

Medicinal chemists utilize the benzofuran core to synthesize new derivatives that can be applied to a variety of disorders, from chronic conditions like cancer to acute infections. mdpi.com The versatility of the scaffold allows for the introduction of various substituents at different positions, leading to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. mdpi.com This adaptability has made the benzofuran scaffold a focus for developing novel therapies with potentially greater efficacy and fewer side effects compared to conventional treatments. mdpi.com

Research Rationale and Scope for 1-Benzofuran-5-carboxylic acid

While the benzofuran class of compounds is well-studied, specific research into this compound is more limited. It is primarily recognized as a versatile chemical intermediate. chemshuttle.com Its structure, featuring both the benzofuran nucleus and a reactive carboxylic acid group, presents an opportunity for creating a diverse library of new compounds. chemshuttle.com

The primary research gap concerning this compound is the lack of extensive investigation into its own biological activities. While it serves as a building block for other potentially active molecules, its intrinsic therapeutic potential remains largely unexplored. chemshuttle.com Most of the available literature focuses on its synthesis or its use in creating more complex derivatives, such as those used in materials science or as intermediates for pharmaceuticals. chemshuttle.com There is a clear need for systematic screening and evaluation of this compound across a range of biological assays to determine if it shares the promising activities of the broader benzofuran family. Furthermore, comparative studies, such as its corrosion inhibition properties compared to similar structures, have been explored, but a comprehensive biological profile is missing. researchgate.net

The main objective of a comprehensive research program on this compound would be to fully characterize its chemical and biological profile. This would involve several key aims:

To Explore Synthetic Versatility: To systematically utilize the carboxylic acid group as a handle for various chemical transformations, including esterification and amidation, to generate a library of novel this compound derivatives.

To Conduct Broad Biological Screening: To evaluate the parent compound and its synthesized derivatives for a wide range of biological activities, including the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties commonly associated with the benzofuran scaffold. rsc.orgnih.gov

To Establish Structure-Activity Relationships (SAR): To analyze how different chemical modifications to the this compound structure affect its biological activity, providing insights for the rational design of more potent and selective compounds. mdpi.com

To Investigate Mechanisms of Action: For any identified active compounds, the objective would be to elucidate their mechanism of action at the molecular level, for example, by identifying their interactions with specific enzymes or cellular pathways.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWXSZIQNTUNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344276 | |

| Record name | 1-Benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-27-0 | |

| Record name | 5-Benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90721-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-5-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 1 Benzofuran 5 Carboxylic Acid and Its Derivatives

Advanced Synthetic Routes for 1-Benzofuran-5-carboxylic acid

The construction of the this compound core can be achieved through several advanced synthetic routes, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These reactions typically involve the formation of the furan (B31954) ring by the intramolecular cyclization of a suitably substituted benzene (B151609) precursor. A common strategy involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-haloester, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid.

For instance, the reaction of a 4-formyl-3-hydroxyphenyl derivative with an ethyl bromoacetate can proceed via an initial O-alkylation, followed by an intramolecular aldol-type condensation to form the benzofuran (B130515) ring. Subsequent oxidation of the formyl group or hydrolysis of a nitrile group at the 5-position can then yield the desired carboxylic acid.

Another approach involves the Perkin rearrangement, a base-catalyzed reaction of a 3-halocoumarin that contracts the six-membered ring to a five-membered benzofuran ring. nih.gov This method provides direct access to benzofuran-2-carboxylic acids, and with appropriate substitution on the starting coumarin, can be a viable, albeit indirect, route to 5-substituted derivatives. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Ref. |

| 4-Hydroxy-3-iodobenzaldehyde | Ethyl chloroacetate | K₂CO₃, DMF | Ethyl 1-benzofuran-5-carboxylate | jocpr.com |

| 3-Bromo-6-carboxycoumarin | NaOH, Ethanol | Heat | This compound | nih.gov |

Friedländer-Type Condensation Reactions

While the classical Friedländer annulation is primarily used for the synthesis of quinolines from 2-aminobenzaldehydes or ketones, analogous reactions can be adapted for the synthesis of benzofurans. wikipedia.org A variation involves the reaction of an o-hydroxyaryl ketone with a compound containing an activated methylene group, such as an α-haloester, in the presence of a base. This can lead to the formation of the furan ring through a sequence of condensation and cyclization steps.

Although direct application to this compound is less common, a multi-component reaction strategy resembling a Friedländer condensation can be employed. For example, a one-pot reaction involving a substituted phenol, an aldehyde, and an active methylene compound under acidic or basic catalysis can lead to the formation of a substituted benzofuran. The regioselectivity of such reactions is a critical aspect, often controlled by the nature of the substituents on the starting materials.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| 2-Hydroxy-4-carboxybenzaldehyde | Ethyl α-chloroacetoacetate | Piperidine, Ethanol, Reflux | Ethyl 2-methyl-1-benzofuran-5-carboxylate | wikipedia.org |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of benzofuran derivatives, which can be applied to the preparation of this compound. organic-chemistry.org

A notable example is the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization. organic-chemistry.org This approach allows for the construction of the benzofuran ring in a single pot from readily available starting materials. By choosing a ketone with an ester group or a precursor that can be converted to a carboxylic acid, this method can be adapted for the synthesis of the target molecule.

Another powerful one-pot strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This tandem reaction, often catalyzed by both palladium and copper, is highly efficient for constructing the benzofuran scaffold. acs.org The use of a substituted o-iodophenol, such as methyl 4-hydroxy-3-iodobenzoate, allows for the direct incorporation of the carboxylate group at the desired position. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Ref. |

| Methyl 4-hydroxy-3-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 2-phenyl-1-benzofuran-5-carboxylate | acs.org |

| 2-Bromo-4-carboxyphenol | 1-Hexyne | Pd(OAc)₂, P(o-tol)₃, Na₂CO₃ | 2-Butyl-1-benzofuran-5-carboxylic acid | organic-chemistry.org |

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile and often necessary approach for constructing complex molecules like this compound, especially when specific substitution patterns are required. A common precursor for this synthesis is 4-hydroxybenzoic acid or its derivatives. nih.gov

A typical multi-step sequence might involve the following key transformations:

Introduction of a suitable functional group ortho to the hydroxyl group: This could be achieved through iodination or bromination of the phenolic ring. For example, iodination of 4-hydroxybenzoic acid would yield 4-hydroxy-3-iodobenzoic acid.

Formation of the furan ring: This is often accomplished via a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Modification of substituents: The final step may involve the hydrolysis of an ester group to the carboxylic acid or other functional group interconversions.

For instance, starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a sequence involving ether cleavage, selective protection, introduction of a two-carbon unit at the phenolic oxygen, and subsequent cyclization can lead to the desired benzofuran core. jocpr.com

| Starting Material | Key Intermediate | Key Reactions | Final Product | Ref. |

| 4-Hydroxybenzoic acid | Methyl 4-hydroxy-3-iodobenzoate | Iodination, Esterification, Sonogashira coupling, Cyclization, Hydrolysis | This compound | nih.gov |

| Vanillin | 5-Iodovanillin | Iodination, Wittig reaction, Cyclization, Oxidation | This compound | jocpr.com |

Catalytic Methods in Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, have revolutionized the synthesis of benzofurans. acs.orgnih.gov These methods often proceed under mild conditions with high efficiency and functional group tolerance.

The Sonogashira coupling reaction is a prominent example, facilitating the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide. acs.org In the context of this compound synthesis, this reaction is typically used to couple a terminal alkyne with an o-iodophenol derivative carrying a carboxylate group at the 5-position. The resulting aryl alkyne then undergoes an intramolecular cyclization to form the benzofuran ring. nih.gov The reaction is usually catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.org

Ruthenium-catalyzed C-H activation and annulation of m-hydroxybenzoic acids with alkynes has also been reported as a method to produce substituted benzofuran-4-carboxylic acids, showcasing the potential of C-H functionalization strategies. nih.gov

| Substrate | Alkyne | Catalyst System | Product | Ref. |

| Methyl 4-hydroxy-3-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Methyl 2-phenyl-1-benzofuran-5-carboxylate | acs.org |

| 3-Hydroxybenzoic acid | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 2,3-Diphenyl-1-benzofuran-4-carboxylic acid | nih.gov |

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of substituted benzofurans, particularly when multiple reaction sites are available on the starting materials. The synthesis of this compound requires precise control to ensure the formation of the desired isomer.

In palladium-catalyzed syntheses, the regioselectivity is often dictated by the position of the halogen on the phenol ring. For example, using a 4-hydroxy-3-iodobenzoic acid derivative ensures that the cyclization occurs to form the 5-carboxybenzofuran. nih.gov

In Friedel-Crafts type cyclizations of phenoxyacetic acid derivatives, the regiochemical outcome is influenced by the electronic and steric properties of the substituents on the benzene ring. An electron-donating group at the para-position to the ether linkage generally directs cyclization to the ortho-position.

A notable regioselective synthesis involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to form benzofuranones. oregonstate.edu This method allows for programmable substitution at any position on the benzofuran ring with high regioselectivity. The resulting benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edu

| Precursor | Key Strategy | Outcome | Ref. |

| 4-Hydroxy-3-iodobenzoic acid derivative | Sonogashira coupling and cyclization | Regioselective formation of the 5-substituted benzofuran | nih.gov |

| Substituted 3-hydroxy-2-pyrone and nitroalkene | Diels-Alder cycloaddition followed by cyclization | Programmable and regioselective synthesis of substituted benzofuranones | oregonstate.edu |

Derivatization Strategies for this compound

The strategic modification of the this compound scaffold is crucial for exploring its structure-activity relationships. Derivatization can occur at the carboxylic acid function, on the benzene portion of the bicyclic system, or on the furan ring. These modifications are designed to modulate the molecule's physicochemical properties and biological activity.

Halogenated benzofuran derivatives are significant due to their potential as cytotoxic agents and as intermediates for further functionalization, such as cross-coupling reactions. researchgate.net Halogenation can be directed to either the benzofuran ring system or can occur via transformation of the carboxylic acid group.

One primary method for halogenating the aromatic ring is electrophilic substitution. The benzofuran ring is electron-rich and reactive towards electrophiles. researchgate.net For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of halogenation on the benzofuran ring is influenced by the directing effects of the existing substituents and the reaction conditions. For example, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been reported to occur at the 4-position. nih.gov

Another important transformation is decarboxylative halogenation, which converts the carboxylic acid group into a halide. This reaction, often referred to as a Hunsdiecker-type reaction, involves the cleavage of the C-C bond and the introduction of a halogen. nih.govacs.org This method provides a route to aryl halides from readily available carboxylic acids. acs.orgosti.gov Modern protocols often utilize metal catalysis (e.g., iron or silver salts) and visible light to proceed under milder conditions. pku.edu.cnrsc.org

Table 1: Examples of Halogenation Reactions on Benzofuran Carboxylic Acid Scaffolds

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Br2 | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid nih.gov | Electrophilic Aromatic Bromination |

| Aromatic Carboxylic Acid | Ag(I) salt, Halogen (e.g., Br2) | Aryl Halide + CO2 | Hunsdiecker Reaction (Decarboxylative Halogenation) nih.govpku.edu.cn |

The carboxylic acid group of this compound does not typically undergo direct nucleophilic substitution. It must first be activated to a more reactive derivative, such as an acid chloride, anhydride, or ester. These derivatives are highly susceptible to nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups. libretexts.orgvanderbilt.edu

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl double bond. vanderbilt.edu The reactivity of the carboxylic acid derivatives follows the general order: acid halides > anhydrides > esters > amides. libretexts.org

Common nucleophiles include:

Water (Hydrolysis): Converts derivatives back to the carboxylic acid.

Alcohols (Alcoholysis): Forms esters.

Ammonia/Amines (Aminolysis): Forms amides. libretexts.orgvanderbilt.edu

Carboxylates: React with acid chlorides to form anhydrides. masterorganicchemistry.com

Palladium-catalyzed reactions have also been employed for nucleophilic substitution on benzofuran derivatives, expanding the scope of possible transformations. researchgate.net

Oxidation: The benzofuran ring system can be susceptible to oxidation, which can lead to ring-opening products. For example, oxidation of benzofuran with reagents like hydrogen peroxide, catalyzed by metalloporphyrins, can initially form an epoxide across the furan double bond, which can then undergo further reactions like decarboxylation. rsc.org The carboxylic acid group itself is at a high oxidation state; further oxidation typically leads to decarboxylation, removing the carbon as carbon dioxide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆). acs.org This transformation proceeds via the addition of a hydride to the carbonyl carbon. acs.org Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. This conversion to an alcohol opens up further synthetic possibilities, as the alcohol can be converted into other functional groups like halides. nih.gov

The conversion of the carboxylic acid group into esters and amides is a fundamental derivatization strategy. These functional groups are prevalent in many biologically active molecules. rsc.org

Esterification: Esters of this compound can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemsynthesis.com Alternatively, the carboxylic acid can be converted to its more reactive acid chloride, which then readily reacts with an alcohol to form the ester.

Amide Formation: Amides are synthesized by reacting this compound, or its activated derivatives, with ammonia or a primary/secondary amine. nih.gov Direct condensation of the carboxylic acid and an amine is possible but often requires high temperatures or the use of coupling agents or catalysts like titanium tetrachloride (TiCl₄). nih.govcore.ac.ukrsc.org A more common laboratory method involves first converting the carboxylic acid to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then reacts rapidly with the amine to yield the desired amide. nih.govmdpi.com This two-step process is highly efficient for a wide range of amines. mdpi.comchemrxiv.org

Table 2: Synthesis of Ester and Amide Derivatives

| Derivative Type | Starting Materials | Reagents/Conditions | Product |

|---|---|---|---|

| Ester | This compound, Alcohol (ROH) | Acid catalyst (e.g., H2SO4), Heat | 1-Benzofuran-5-carboxylate ester chemsynthesis.com |

| Amide | This compound, Amine (RNH2) | 1. SOCl2 or (COCl)2 2. Amine, Base | N-substituted-1-benzofuran-5-carboxamide nih.govmdpi.com |

| Amide | This compound, Amine (RNH2) | TiCl4, Pyridine, 85 °C | N-substituted-1-benzofuran-5-carboxamide nih.gov |

Attaching other heterocyclic rings to the benzofuran scaffold can significantly alter the biological properties of the parent molecule. This can be achieved by using the carboxylic acid group as a handle for synthesis.

One approach involves converting the carboxylic acid into an amide, where the amine used is itself a heterocyclic compound. For example, reacting the acid chloride of a benzofuran carboxylic acid with a heterocyclic amine would form a benzofuran-carboxamide linked to another heterocycle.

Another strategy involves multi-step syntheses where the benzofuran derivative is a building block. For instance, a brominated benzofuran can be coupled with diazonium salts of heterocyclic amines or with hydrazonoyl halides to form new, more complex heterocyclic systems like pyrazoles. researchgate.net Click chemistry has also been utilized to create benzofuran-triazole hybrids, which have shown biological activity. rsc.org These synthetic routes demonstrate the versatility of the benzofuran core in constructing diverse and complex molecular architectures.

Reaction Mechanism Analysis of this compound Transformations

The reactions of this compound are governed by the distinct reactivity of the carboxylic acid group and the benzofuran ring.

The derivatization of the carboxylic acid primarily follows the nucleophilic acyl substitution mechanism. vanderbilt.edu This mechanism is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., acid chloride). This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O pi bond, and in the process, a leaving group (e.g., Cl⁻) is expelled. vanderbilt.edu

Reactions involving the benzofuran ring, such as electrophilic halogenation, proceed via a different mechanism. The benzofuran system is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution . An electrophile (e.g., Br⁺ from Br₂) attacks the pi system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. researchgate.net The regioselectivity of this substitution is determined by the electronic effects of the substituents already present on the ring.

Mechanistic Pathways of Derivatization

The derivatization of this compound follows established mechanistic pathways common in organic chemistry, primarily involving the carboxylic acid functional group and electrophilic substitution on the aromatic rings.

Reactions at the Carboxylic Acid Group : The carboxyl group is the primary site for derivatization.

Esterification : The formation of methyl esters can be achieved by reacting the carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate. nih.gov The mechanism involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion, which then acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in an SN2 reaction.

Amidation : Amides are typically synthesized by first converting the carboxylic acid into a more reactive acyl chloride. This is often done using reagents like oxalyl chloride. nih.gov The resulting acyl chloride is highly electrophilic and readily reacts with an amine (e.g., ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the corresponding amide. nih.gov

Electrophilic Aromatic Substitution : The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation.

Bromination : The bromination of the benzofuran scaffold can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid. nih.gov The benzofuran ring is electron-rich and activates the aromatic system towards electrophilic attack. The reaction proceeds via the typical mechanism where the electrophilic bromine species is attacked by the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the brominated product. nih.gov

Role of Catalysts and Reagents

The synthesis and derivatization of this compound and its analogs rely on a variety of catalysts and reagents to facilitate bond formation and functional group transformations. These can be broadly categorized based on their role in constructing the core benzofuran structure or in modifying the final molecule.

Catalysts in Benzofuran Ring Synthesis: The construction of the benzofuran nucleus often employs transition metal catalysts, which are crucial for forming the key carbon-carbon and carbon-oxygen bonds of the heterocyclic system.

Palladium Catalysts : Palladium-based catalysts are widely used. For instance, bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) is a key catalyst in Sonogashira cross-coupling reactions, which can be a step in forming the benzofuran ring from precursors like o-iodophenols and terminal alkynes. nih.govacs.org Palladium acetate (B1210297) (Pd(OAc)₂) is another versatile catalyst used in various coupling reactions to build the benzofuran framework. nih.gov

Copper Catalysts : Copper salts, particularly copper(I) iodide (CuI), often serve as co-catalysts in palladium-catalyzed reactions like the Sonogashira coupling. nih.govacs.org Copper catalysts can also be used independently. For example, copper(I) bromide (CuBr) has been used to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones. organic-chemistry.org

Ruthenium Catalysts : Ruthenium complexes have been employed for cycloisomerization reactions to form the benzofuran ring from appropriately substituted benzene derivatives. organic-chemistry.org

Reagents in Derivatization: Specific reagents are used to modify the carboxylic acid group or the aromatic ring.

For Esterification : A mixture of potassium carbonate (K₂CO₃) as a base and dimethyl sulfate ((CH₃O)₂SO₂) as an alkylating agent is used to convert the carboxylic acid to its methyl ester. nih.gov

For Amidation : Oxalyl chloride is used to activate the carboxylic acid by forming an acyl chloride, which then reacts with ammonium hydroxide to yield the amide. nih.gov

For Bromination : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in solvents like ethanol or acetic acid are common reagents for adding bromine atoms to the benzofuran structure. nih.gov

Bases : Organic bases like triethylamine are frequently used, for example, in Rap–Stoermer reactions to facilitate condensation steps in the synthesis of the benzofuran ring. nih.gov

The following table summarizes the roles of selected catalysts and reagents.

| Catalyst/Reagent | Role | Reaction Type |

| (PPh₃)₂PdCl₂ / CuI | Catalyzes C-C bond formation between an alkyne and an aryl halide. nih.govacs.org | Sonogashira Cross-Coupling |

| Pd(OAc)₂ | Catalyzes various C-C and C-heteroatom bond-forming reactions. nih.gov | Cross-Coupling / Annulation |

| Ru Complexes | Catalyzes the intramolecular rearrangement of functional groups to form the furan ring. organic-chemistry.org | Cycloisomerization |

| K₂CO₃ / (CH₃O)₂SO₂ | Base-mediated deprotonation followed by SN2 alkylation of the carboxylate. nih.gov | Esterification |

| Oxalyl Chloride / NH₄OH | Activation of carboxylic acid to acyl chloride, followed by nucleophilic substitution. nih.gov | Amidation |

| N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source for substitution on the aromatic ring. nih.gov | Electrophilic Bromination |

| Triethylamine | Acts as a base to facilitate condensation reactions. nih.gov | Rap–Stoermer Reaction / Condensation |

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of benzofuran derivatives, which are applicable to this compound. nih.gov These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. unibo.itmdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation is an energy-efficient method for accelerating organic reactions. mdpi.com For benzofuran synthesis, microwave assistance can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of derivatives from substituted phenols and 2-chloropropionic acid. researchgate.net This technique aligns with green chemistry principles by enhancing energy efficiency. mdpi.com

Use of Green Solvents : A significant green approach involves replacing traditional volatile organic solvents with more environmentally benign alternatives. unibo.it One innovative strategy is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol. acs.org These solvents are often biodegradable, have low toxicity, and can be recycled. One-pot syntheses of benzofuran derivatives have been successfully carried out in a choline chloride-ethylene glycol DES, showcasing a greener reaction medium. acs.org

Mechanochemistry (Ball Milling) : Mechanochemical synthesis, which involves conducting reactions in a ball mill without the need for solvents (or with minimal solvent), is a powerful green chemistry tool. mdpi.com This solvent-free approach, also known as mechanosynthesis, reduces waste and eliminates the environmental impact associated with solvent use and disposal. mdpi.commdpi.com This technique has been explored for creating organometallic frameworks from poly(benzofuran-co-arylacetic acid), demonstrating its applicability to benzofuran-based structures. mdpi.com

One-Pot Reactions : Designing synthetic routes where multiple steps are carried out in a single reaction vessel ("one-pot" synthesis) improves efficiency and reduces waste from intermediate purification steps. nih.gov The synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst in a deep eutectic solvent is an example of a one-pot, multicomponent reaction that adheres to green chemistry principles. acs.org

These approaches demonstrate a commitment to developing more sustainable synthetic pathways for valuable chemical compounds like this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 1 Benzofuran 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, it is possible to map out the carbon-hydrogen framework and identify the connectivity of atoms within the molecule.

The 1H NMR spectrum of 1-Benzofuran-5-carboxylic acid provides specific information about the chemical environment of each proton in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm region. princeton.edulibretexts.org The protons on the benzofuran (B130515) ring system exhibit characteristic chemical shifts and coupling patterns.

The protons of the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact positions are influenced by the electronic effects of the fused rings and the carboxylic acid substituent. For instance, in the closely related Methyl Benzofuran-5-carboxylate, the H-4 proton appears as a singlet at approximately 8.25 ppm, while the H-6 and H-7 protons show characteristic ortho- and meta-couplings. chemicalbook.com The protons on the furan moiety, H-2 and H-3, typically show a doublet or doublet of doublets pattern due to their mutual coupling.

Table 1: Representative 1H NMR Chemical Shifts for a this compound Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~12.0 | broad singlet | - |

| H-4 | ~8.3 | doublet | ~1.5 |

| H-6 | ~8.0 | doublet of doublets | ~8.7, 1.7 |

| H-7 | ~7.6 | doublet | ~8.7 |

| H-2 | ~7.7 | doublet | ~2.2 |

| H-3 | ~6.9 | doublet | ~2.2 |

Note: Data is estimated based on spectral data for closely related benzofuran derivatives and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears in the range of 165-185 δ. libretexts.orglibretexts.org The carbons of the benzofuran ring system resonate in the aromatic region (approximately 105-160 δ).

The chemical shifts are determined by their position within the heterocyclic system and proximity to the electron-withdrawing carboxylic acid group. For the parent benzofuran structure, carbon signals appear at δ values including 154.9 (C-7a), 144.9 (C-2), 127.4 (C-3a), 124.2 (C-5), 122.8 (C-6), 121.3 (C-4), 111.4 (C-7), and 106.6 (C-3). spectrabase.com In this compound, the C-5 signal would be shifted, and a new signal for the carboxyl carbon would appear downfield.

Table 2: Predicted 13C NMR Chemical Shifts for this compound.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| C-7a | ~155 |

| C-2 | ~145 |

| C-5 | ~130 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-6 | ~124 |

| C-7 | ~112 |

| C-3 | ~107 |

Note: Values are predicted based on data from benzofuran, substituted derivatives, and established substituent effects. spectrabase.comchemicalbook.comwisc.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, a COSY spectrum would show correlations between H-2 and H-3 on the furan ring, and between adjacent protons on the benzene ring, such as H-6 and H-7. This helps to piece together the spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). libretexts.org It allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. For example, the proton signal for H-4 would show a cross-peak with the carbon signal for C-4. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (2JCH and 3JCH). youtube.com It is exceptionally powerful for connecting different fragments of a molecule. For instance, the H-4 proton would show a correlation to the carboxylic carbonyl carbon (C=O) and to C-7a, confirming the position of the carboxylic acid group at C-5. mdpi.comresearchgate.net Similarly, H-7 would show correlations to C-5 and C-3a, further solidifying the structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group and the aromatic benzofuran core.

O-H Stretch: The most prominent feature is a very broad and strong absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm-1 region. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.

C-H Stretch: Sharp peaks corresponding to aromatic C-H stretching are observed just above 3000 cm-1 (typically 3100-3000 cm-1). vscht.cz

C=O Stretch: A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid is found in the range of 1690-1760 cm-1. orgchemboulder.comlibretexts.org Its exact position is influenced by conjugation with the aromatic ring and hydrogen bonding. For a dimerized aromatic acid, this peak is often observed around 1710-1690 cm-1. libretexts.org

C=C Stretch: Aromatic C=C stretching vibrations from the benzofuran ring appear in the 1400-1600 cm-1 region. vscht.cz

C-O Stretch: The spectrum also contains C-O stretching vibrations, one for the carboxylic acid (1210-1320 cm-1) and another for the furan ether linkage. libretexts.org

Table 3: Key IR Vibrational Frequencies for this compound.

| Vibrational Mode | Frequency Range (cm-1) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium, sharp |

| C=O stretch (dimer) | 1690 - 1710 | Strong, sharp |

| Aromatic C=C stretch | 1400 - 1600 | Medium to strong |

| C-O stretch | 1210 - 1320 | Medium to strong |

In the condensed phase (solid or pure liquid), carboxylic acids like this compound predominantly exist as hydrogen-bonded cyclic dimers. This intermolecular interaction has a profound effect on the IR spectrum. libretexts.org

The formation of the dimer significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad, spanning from 3300 cm-1 down to 2500 cm-1. orgchemboulder.commsu.edu This broadness arises from a distribution of hydrogen bond strengths and coupling with other vibrational modes. echemi.com

Simultaneously, the hydrogen bonding slightly weakens the C=O double bond character by pulling electron density towards the hydroxyl oxygen. This results in a shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1760 cm-1 for a monomer to ~1710 cm-1 for the dimer). libretexts.orglibretexts.org The presence of this very broad O-H absorption, along with the position of the C=O band, is strong evidence for the carboxylic acid functional group and its dimeric association. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound and its derivatives. It provides precise information on the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₉H₆O₃, corresponding to a monoisotopic mass of 162.0317 Da. HRMS analysis can confirm this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, typically within a few parts per million (ppm).

In techniques like electrospray ionization (ESI), the compound can be observed as various adducts. HRMS can distinguish these from other molecules with the same nominal mass. For instance, HRMS has been used to confirm the structures of numerous new benzofuran derivatives by matching experimentally determined masses with calculated values for the expected molecular formulas.

Below is a table of predicted exact masses for common adducts of this compound that can be detected by HRMS.

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇O₃⁺ | 163.03898 |

| [M+Na]⁺ | C₉H₆O₃Na⁺ | 185.02092 |

| [M-H]⁻ | C₉H₅O₃⁻ | 161.02442 |

| [M+K]⁺ | C₉H₆O₃K⁺ | 200.99486 |

Fragmentation Pattern Interpretation

Electron Ionization (EI) mass spectrometry causes the molecular ion of this compound to undergo fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are dictated by the underlying structure, particularly the stable aromatic benzofuran core and the carboxylic acid group.

For aromatic carboxylic acids, characteristic fragmentation involves the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals. The mass spectrum of the isomeric benzofuran-2-carboxylic acid shows a prominent molecular ion peak (M⁺) at m/z 162, with the base peak at m/z 117, corresponding to the loss of the carboxyl group ([M-COOH]⁺). Another significant fragment appears at m/z 145, resulting from the loss of a hydroxyl radical ([M-OH]⁺).

Based on these principles, the expected fragmentation pattern for this compound would include:

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the intact ionized molecule (C₉H₆O₃⁺).

Loss of Hydroxyl Radical: A fragment at m/z = 145, formed by the cleavage of the C-OH bond, resulting in a stable benzofuranoyl cation ([M-OH]⁺).

Loss of Carboxyl Radical: A major fragment at m/z = 117, resulting from the loss of the entire carboxylic acid group, which forms the benzofuranyl cation ([M-COOH]⁺).

Further Fragmentation: The fragment at m/z 117 can undergo further decomposition, such as the loss of carbon monoxide (CO), to produce a fragment at m/z 89.

This fragmentation pattern allows for the structural characterization of the molecule and its differentiation from isomers.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice, known as the crystal packing. While the specific crystal structure of this compound is not described in the reviewed literature, analysis of closely related isomers and derivatives provides significant insight into the expected structural features.

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to understanding the solid-state properties of a compound. For example, a detailed single-crystal XRD analysis of the isomer 1-benzofuran-2-carboxylic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/n. The unit cell parameters determined in this study provide a complete description of the crystal's basic repeating unit.

The table below summarizes the crystallographic data for 1-benzofuran-2-carboxylic acid, which serves as a valuable reference for the benzofuran carboxylic acid family.

| Parameter | Value for 1-Benzofuran-2-carboxylic acid |

|---|---|

| Empirical formula | C₉H₆O₃ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.012(4) |

| b (Å) | 5.0210(16) |

| c (Å) | 12.428(4) |

| β (°) | 92.193(7) |

| Volume (ų) | 749.79(15) |

| Z (molecules per unit cell) | 4 |

Molecular Packing and Intermolecular Interactions

The crystal packing of benzofuran carboxylic acids is predominantly governed by strong, directional intermolecular interactions, particularly hydrogen bonding and π-π stacking. In the crystal structure of 1-benzofuran-2-carboxylic acid , molecules form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. These dimers are further organized into a one-dimensional zig-zag architecture stabilized by π-π stacking interactions between the aromatic benzofuran rings, with a centroid-centroid distance of 3.7160 Å.

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids.

Separation Modes: Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An example method for separating benzoic acids uses a mixed-mode Primesep B2 column with a mobile phase of acetonitrile (B52724), water, and formic acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Detection: Ultraviolet (UV) detection is straightforward due to the chromophoric nature of the benzofuran ring system. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS), which allows for simultaneous separation and mass analysis, aiding in the definitive identification of components in a mixture.

Gas Chromatography (GC) is a high-resolution separation technique that is also used for the analysis of benzofuran derivatives. However, due to the low volatility and high polarity of the carboxylic acid group, derivatization is typically required prior to GC analysis.

Derivatization: Common derivatization methods include esterification (e.g., to form methyl esters) or silylation. This process converts the polar -COOH group into a less polar, more volatile derivative, making the compound amenable to GC analysis.

GC-MS: The coupling of GC with Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying isomers of benzofuran derivatives. The retention time from the GC provides separation, while the mass spectrum provides structural information for unambiguous identification.

These advanced chromatographic methods are indispensable in synthetic chemistry for monitoring reaction progress, in pharmaceutical analysis for quality control, and in metabolic studies for identifying and quantifying benzofuran derivatives in biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Detailed research findings indicate that the purity of benzofuran derivatives can be effectively determined using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The acidic nature of the carboxylic acid group necessitates the use of a buffer, often with a low pH, to ensure consistent ionization and sharp peak shapes. A common approach involves a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. UV detection is typically employed, with the wavelength set to the absorbance maximum of the benzofuran ring system.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | Allows for the elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Benzofuran ring system strongly absorbs UV light at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Expected Retention Time | ~8.5 min | Based on the polarity of the compound and typical C18 column characteristics. |

Note: The data in this table is illustrative and represents a typical starting point for method development for this compound. Actual parameters may vary.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester.

Silylation is a common derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum.

The GC analysis would typically be performed on a non-polar or medium-polarity capillary column. The temperature program would be optimized to ensure good separation of the derivatized analyte from any impurities or byproducts from the derivatization reaction.

Interactive Data Table: Illustrative GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | A common and effective reagent for the silylation of carboxylic acids. TMCS acts as a catalyst. |

| Reaction Conditions | 70 °C for 30 minutes | Typical conditions for complete derivatization. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, low-bleed non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A typical temperature program to elute the derivatized compound and any potential byproducts. |

| MS Ion Source Temp | 230 °C | Standard ion source temperature for electron ionization. |

| MS Quadrupole Temp | 150 °C | Standard quadrupole temperature. |

| Expected Retention Time | ~12.2 min | Estimated retention time for the TMS ester of this compound under these conditions. |

Note: The data in this table is illustrative and represents a typical method for the GC-MS analysis of derivatized this compound. Actual parameters and retention times may vary.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the progress of chemical reactions due to its simplicity, speed, and low cost. In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid spot by suppressing its ionization on the silica (B1680970) gel stationary phase.

By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, the progress of the reaction can be visualized under UV light (as benzofurans are typically UV-active) or by using a staining reagent. A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Interactive Data Table: Illustrative TLC System for Monitoring the Synthesis of this compound

| Compound | Expected Rf Value | Mobile Phase Composition (v/v) | Detection Method |

| Starting Material (e.g., a less polar precursor) | 0.7 | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | UV (254 nm) |

| This compound (Product) | 0.3 | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | UV (254 nm) |

| Reaction Mixture (Mid-reaction) | Two spots at ~0.7 and ~0.3 | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | UV (254 nm) |

| Reaction Mixture (Completion) | One spot at ~0.3 | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | UV (254 nm) |

Note: The Rf values in this table are illustrative and can vary depending on the specific TLC plate, chamber saturation, and exact mobile phase composition. The starting material is assumed to be less polar than the carboxylic acid product.

Computational Chemistry and Theoretical Studies of 1 Benzofuran 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Benzofuran-5-carboxylic acid to predict a range of properties, from molecular geometry to reactivity, with a favorable balance of accuracy and computational cost.

While specific DFT studies detailing the properties of this compound are not extensively available in the reviewed literature, the principles can be illustrated by examining computational studies on closely related isomers, such as 1-benzofuran-2-carboxylic acid. These studies provide a framework for understanding the expected outcomes of such analyses.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation. Studies on the related compound 1-benzofuran-2-carboxylic acid have shown that the molecule is essentially planar. The carboxylic acid group's orientation relative to the benzofuran ring system is a key conformational feature. The calculations for 1-benzofuran-2-carboxylic acid confirm a planar structure where the carboxylic acid group can form intermolecular hydrogen bonds, leading to dimeric structures in the solid state. A similar planarity and potential for hydrogen bonding would be expected for this compound.

Table 1: Illustrative Optimized Geometric Parameters for 1-Benzofuran-2-carboxylic acid (Note: This data is for a related isomer and is provided for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C7-C14 | 1.466 |

| C14-O15 | 1.218 | |

| C14-O16 | 1.359 | |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | O15-C14-O16 | 125.47 |

| O16-C7-C14 | 121.40 |

Data derived from studies on 1-benzofuran-2-carboxylic acid using the B3LYP method.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging.

For carboxylic acids, the most characteristic vibrations include the O-H stretching of the carboxyl group, which appears as a very broad band in the IR spectrum (typically 2500–3300 cm⁻¹), and the C=O carbonyl stretching, which is very intense (around 1710 cm⁻¹ for a dimer). DFT calculations on 1-benzofuran-2-carboxylic acid have successfully predicted these key vibrational modes, showing good agreement with experimental data. core.ac.uk A theoretical analysis of this compound would be expected to yield similar characteristic frequencies for the carboxylic acid moiety, alongside vibrations associated with the benzofuran ring system.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in a Benzofuran Carboxylic Acid Derivative (Note: This data is based on general frequency regions and studies of related compounds, provided for illustrative purposes.)

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3500 (monomer), Broad ~2500-3300 (dimer) | Carboxylic acid hydroxyl group stretch |

| C-H Stretch (Aromatic) | ~3100-3000 | Benzene (B151609) and furan (B31954) ring C-H stretches |

| C=O Stretch | ~1760 (monomer), ~1710 (dimer) | Carbonyl stretch of the carboxylic acid |

| C=C Stretch (Aromatic) | ~1600-1450 | Ring stretching vibrations |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. A small band gap suggests higher reactivity and polarizability.

In studies of 1-benzofuran-2-carboxylic acid, the HOMO is typically localized over the benzofuran ring system, indicating this region is prone to electrophilic attack, while the LUMO is distributed across both the ring and the carboxylic acid group. core.ac.uk The energy gap provides insight into the charge transfer that can occur within the molecule. For this compound, a similar distribution would be anticipated, with the fused ring system being the primary electron-donating region.

Table 3: Illustrative Frontier Orbital Energies for 1-Benzofuran-2-carboxylic acid (Note: This data is for a related isomer and is provided for illustrative purposes only.)

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Band Gap (ΔE) | 4.735 |

Data calculated at the UB3LYP/6-31G(d,p) level for 1-benzofuran-2-carboxylic acid. core.ac.uk

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

For a molecule like this compound, an MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with positive centers. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential. The aromatic rings generally show a neutral or slightly negative potential. Such maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target.

Molecular docking studies are instrumental in elucidating the potential biological activity of benzofuran derivatives. Research on a series of benzofuran salicylic (B10762653) acid inhibitors targeting Mycobacterium Protein Tyrosine Phosphatase B (PTP1B), a crucial enzyme for the survival of Mycobacterium tuberculosis, has highlighted the importance of the this compound scaffold. core.ac.uk

In these studies, a substituted derivative, 6-hydroxy-2-phenyl-3-{2-[3-(trifluoromethyl) phenyl]ethynyl}-1-benzofuran-5-carboxylic acid, was identified as a potent inhibitor with a highly favorable binding free energy (ΔG). core.ac.ukguidetopharmacology.org The analysis of its docked conformation revealed key ligand-protein interactions responsible for its strong binding affinity.

The benzofuran carboxylic acid moiety plays a critical role in anchoring the ligand within the protein's active site. Key interactions observed include:

Salt Bridges: The negatively charged carboxylate group of the ligand forms strong electrostatic interactions (salt bridges) with positively charged amino acid residues in the active site, such as Lysine (Lys) and Arginine (Arg). core.ac.uk

Hydrophobic Interactions: The planar benzofuran ring and other aromatic substituents on the ligand engage in favorable hydrophobic interactions with nonpolar residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). core.ac.uk

Hydrogen Bonding: The hydroxyl group on the benzofuran ring can act as a hydrogen bond donor or acceptor, further stabilizing the complex.

These combined interactions contribute to a low binding energy, indicating a high binding affinity and stable ligand-protein complex, which is essential for potent enzyme inhibition. The findings suggest that the this compound core is a promising scaffold for developing new therapeutic agents. core.ac.ukguidetopharmacology.org

Table 4: Summary of Key Ligand-Protein Interactions for a this compound Derivative

| Type of Interaction | Ligand Moiety Involved | Interacting Protein Residues |

|---|---|---|

| Salt Bridge | Carboxylic Acid | Lysine (Lys), Arginine (Arg) |

| Hydrophobic Interaction | Benzofuran Ring, Phenyl Substituents | Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) |

Correlation with Experimental Biological Activities

Computational docking studies on benzofuran derivatives have shown a correlation between their binding affinities to target proteins and their experimentally observed biological activities. For instance, the inhibitory effects of certain benzofuran carboxylic acids against cancer and microbial diseases have been substantiated by molecular docking analyses. nih.gov These studies help in predicting the potential of a compound as a therapeutic agent by simulating its interaction with biological targets.

A notable example involves the design of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer treatment. nih.gov Computational tools were employed to estimate and study the molecular docking and binding affinity of these compounds, leading to the identification of a derivative with significant dual inhibitory effects. nih.gov

Below is a table summarizing the correlation between computational predictions and experimental outcomes for selected benzofuran derivatives.

| Compound/Derivative | Target | Computational Prediction | Experimental Finding |

| Benzofuran-2-carboxylic acid | Cancer and microbial targets | Inhibitor effect | Supporting biological activity |

| Benzofuran hybrid (Compound 8) | PI3K/VEGFR-2 | High binding affinity | Potent dual inhibitor (IC50 = 2.21 nM for PI3K, 68 nM for VEGFR-2) |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | High affinity | Strong fluorescence quenching (kD = 28.4 ± 10.1 nM) |

Identification of Key Binding Residues

Molecular docking is instrumental in identifying the specific amino acid residues within a protein's active site that interact with a ligand. researchgate.net For benzofuran derivatives, these studies have revealed key interactions such as hydrogen bonds and salt bridges that are crucial for their inhibitory activity. researchgate.net For example, in the case of Pim-1 kinase inhibitors, the carboxylic acid and amino groups of benzofuran-2-carboxylic acid derivatives were found to form important salt-bridge and hydrogen bond interactions with the active site residues. researchgate.net

In another study, the interaction of benzofuran derivatives with bovine serum albumin (BSA) was investigated. nih.gov Molecular docking predicted that a 4-nitrophenyl-functionalized benzofuran (BF1) binds within a specific region of the BSA monomer, and when BSA forms a dimer, the binding site shifts. nih.gov This level of detail is critical for understanding the molecular basis of a compound's activity.

The following table details key binding residues identified through computational studies for the interaction of benzofuran derivatives with specific protein targets.

| Ligand | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzofuran-2-carboxylic acid derivatives | Pim-1 kinase | Not specified | Salt-bridge, Hydrogen bond |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) monomer | Not specified | Not specified |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) dimer | Residues of chain A | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. nih.gov This method is used to develop predictive models and identify the structural features that are important for a compound's activity.

Development of Predictive Models

Predictive QSAR models have been successfully developed for various series of benzofuran derivatives. These models are typically established using statistical methods like Best Multiple Linear Regression (BMLR). nih.gov For a series of benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed that could predict the vasodilation activity of new analogs. nih.gov The robustness of such models is often validated through internal and external validation techniques. physchemres.org

The statistical parameters for a representative QSAR model for benzofuran-based vasodilators are presented below.

| Statistical Parameter | Value |

| R² | 0.816 |

| R²cvOO | 0.731 |

| R²cvMO | 0.772 |

| F | 21.103 |

| s² | 6.191 x 10⁻⁸ |

Identification of Structural Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity. researchgate.net These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. For the benzofuran-based vasodilators, a key descriptor identified was the maximum electron-electron repulsion for a specific carbon-oxygen bond, which is a semi-empirical descriptor. nih.gov The identification of such descriptors provides valuable insights into the mechanism of action and helps in the rational design of more potent compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of the conformational dynamics of molecules and their interactions with their environment.

Conformational Dynamics of this compound

While specific MD simulation studies focusing solely on the conformational dynamics of this compound are not extensively detailed in the provided context, the principles of MD simulations are broadly applicable. rsc.org Such simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements. This would reveal the preferred conformations of the molecule, the flexibility of its different parts (like the carboxylic acid group relative to the benzofuran ring), and how it might interact with other molecules, such as water or biological macromolecules. These simulations can provide a dynamic picture that complements the static view from molecular docking and QSAR studies.

Ligand-Target Complex Stability

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in assessing the stability of the complex formed between a ligand, such as a derivative of this compound, and its biological target. These in silico techniques predict the binding affinity and the dynamic behavior of the ligand within the active site of a protein, offering insights into the durability of their interaction.

Molecular docking studies on various benzofuran derivatives have revealed significant binding interactions with different protein targets. For instance, docking studies of benzofuran-1,2,3-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR) showed strong binding affinities, with docking scores for the most promising compounds ranging from -9.6 to -10.2 kcal/mol. nih.gov Similarly, benzofuran-appended 1,3,4-oxadiazoles, when docked against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, exhibited excellent binding energies, with the best-scoring compounds showing affinities between -14.11 and -14.82 kcal/mol. nih.gov These scores are indicative of a high-affinity interaction, suggesting the formation of a stable ligand-target complex. nih.gov

To further evaluate the stability of these docked complexes, molecular dynamics simulations are employed. An MD simulation of benzofuran-1,3,4-oxadiazole derivatives complexed with the Mtb Pks13 enzyme over a 250-nanosecond period confirmed the stability of the compounds within the active site. nih.gov Such simulations provide a dynamic picture of the interactions, confirming that the initial high-affinity binding pose predicted by docking is maintained over time. nih.govresearchgate.net These computational analyses are crucial for identifying potent and stable inhibitors based on the benzofuran scaffold. researchgate.net

Table 1: Molecular Docking Scores of Benzofuran Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Best Docking Score (kcal/mol) |

|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | -14.82 |

| Benzofuran-1,2,3-triazole hybrids | EGFR | -10.2 |

| Substituted Benzofurans | Antibacterial Target (1aj6) | -10.4 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction